1-Methyl-4-(thiophen-2-yl)piperazine
CAS No.: 151657-62-4
Cat. No.: VC21107186
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151657-62-4 |
---|---|
Molecular Formula | C9H14N2S |
Molecular Weight | 182.29 g/mol |
IUPAC Name | 1-methyl-4-thiophen-2-ylpiperazine |
Standard InChI | InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | ROIXMHDRIFPQPI-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC=CS2 |
Canonical SMILES | CN1CCN(CC1)C2=CC=CS2 |
Introduction
Chemical Structure and Properties
Molecular Information
1-Methyl-4-(thiophen-2-yl)piperazine has the molecular formula C9H14N2S with a molecular weight of 182.29 g/mol. The compound is identified by CAS number 151657-62-4 and features a six-membered piperazine ring with a methyl substituent at one nitrogen position and a thiophen-2-yl group attached at the other nitrogen position.
Structural Characteristics
This compound contains two key structural components: a piperazine heterocycle and a thiophene ring. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this particular compound, position 1 is methylated while position 4 is bonded directly to the thiophene unit. The thiophene portion is a five-membered aromatic heterocycle containing one sulfur atom, connected at its 2-position to the piperazine structure.
Comparative Analysis with Related Compounds
The structural characteristics of 1-Methyl-4-(thiophen-2-yl)piperazine can be better understood through comparison with related compounds, as shown in the following table:
Property | 1-Methyl-4-(thiophen-2-yl)piperazine | (2S)-2-[(Thiophen-2-yl)methyl]piperazine | 1-Methyl-3-thiophen-2-ylpiperazine |
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Molecular Formula | C9H14N2S | C9H14N2S | C9H14N2S |
Molecular Weight | 182.29 g/mol | 182.29 g/mol | 182.29 g/mol |
CAS Number | 151657-62-4 | 612502-37-1 | 85803-52-7 |
Structure | Thiophene at N4 position | Thiophene-methyl at C2 position | Thiophene at N3 position |
IUPAC Name | 1-Methyl-4-(thiophen-2-yl)piperazine | (2S)-2-(thiophen-2-ylmethyl)piperazine | 1-Methyl-3-thiophen-2-ylpiperazine |
These structural variations, while subtle, can lead to significant differences in chemical reactivity and biological activity.
Synthesis and Preparation
General Reaction Conditions
Based on the synthesis of similar piperazine derivatives, the reaction conditions might include:
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Use of a solvent such as ethanol or methanol
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Heating under reflux conditions
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Addition of a reducing agent such as sodium borohydride for the reduction step
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Purification through column chromatography
Chemical Reactivity
Anticipated Reaction Patterns
Based on the reactivity patterns of similar piperazine derivatives, 1-Methyl-4-(thiophen-2-yl)piperazine can be expected to undergo several types of reactions:
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Oxidation reactions: The thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones
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Reduction reactions: Various reducing agents could modify specific functional groups
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Substitution reactions: Nucleophilic substitution reactions may occur, particularly at the thiophene ring
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N-alkylation: The tertiary amine nitrogen could potentially participate in further derivatization reactions
Structure-Reactivity Relationships
The reactivity of 1-Methyl-4-(thiophen-2-yl)piperazine is influenced by both the piperazine and thiophene moieties:
Research Applications
Medicinal Chemistry Applications
1-Methyl-4-(thiophen-2-yl)piperazine serves as an important scaffold in medicinal chemistry for several reasons:
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It can function as a pharmacophore for developing new therapeutic agents targeting specific receptors or enzymes
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The compound can be modified to create libraries of derivatives with potentially enhanced biological activities
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It may serve as an intermediate in the synthesis of more complex bioactive compounds with improved pharmacological profiles
Studies on related compounds have shown that derivatives of piperazine compounds containing heterocyclic substituents like thiophene can modulate biological pathways effectively, making them valuable starting points for drug discovery efforts.
Future Research Directions
Several promising research directions emerge for 1-Methyl-4-(thiophen-2-yl)piperazine:
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Comprehensive antimicrobial evaluation against a diverse range of pathogens to establish its spectrum of activity
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Investigation of structure-activity relationships through the synthesis and testing of various derivatives
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Exploration of its potential as a pharmacophore in drug development for neurological and psychiatric conditions
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Assessment of its ability to modulate specific receptors or enzymes of pharmacological interest
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Evaluation of its potential applications in material science, particularly in developing novel conductive or semiconductive materials
The piperazine scaffold, combined with the thiophene moiety, provides a versatile platform for diverse modifications that could yield compounds with enhanced properties for specific applications .
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